![molecular formula C13H16N2O B12898387 2-Cyclohexyl-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one CAS No. 919093-61-1](/img/structure/B12898387.png)
2-Cyclohexyl-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyclohexyl-1H-pyrrolo[3,4-c]pyridin-3(2H)-one is a heterocyclic compound that features a pyrrolo[3,4-c]pyridine core with a cyclohexyl group attached
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-1H-pyrrolo[3,4-c]pyridin-3(2H)-one typically involves multi-step organic synthesis. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting from a substituted pyridine, the cyclization can be achieved using reagents such as potassium tert-butoxide in boiling tert-butanol .
Industrial Production Methods
While specific industrial production methods for 2-Cyclohexyl-1H-pyrrolo[3,4-c]pyridin-3(2H)-one are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反应分析
Types of Reactions
2-Cyclohexyl-1H-pyrrolo[3,4-c]pyridin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
科学研究应用
2-Cyclohexyl-1H-pyrrolo[3,4-c]pyridin-3(2H)-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Studies: The compound is used in studies related to cell signaling and receptor interactions.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-Cyclohexyl-1H-pyrrolo[3,4-c]pyridin-3(2H)-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways . The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Another heterocyclic compound with similar structural features but different biological activities.
1H-pyrazolo[3,4-b]pyridine: Known for its applications in medicinal chemistry and as enzyme inhibitors.
Uniqueness
2-Cyclohexyl-1H-pyrrolo[3,4-c]pyridin-3(2H)-one is unique due to its specific cyclohexyl substitution, which can influence its chemical reactivity and biological interactions. This structural feature may confer distinct pharmacokinetic and pharmacodynamic properties compared to its analogs.
属性
CAS 编号 |
919093-61-1 |
|---|---|
分子式 |
C13H16N2O |
分子量 |
216.28 g/mol |
IUPAC 名称 |
2-cyclohexyl-1H-pyrrolo[3,4-c]pyridin-3-one |
InChI |
InChI=1S/C13H16N2O/c16-13-12-8-14-7-6-10(12)9-15(13)11-4-2-1-3-5-11/h6-8,11H,1-5,9H2 |
InChI 键 |
NQJMGWOSRBETGG-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)N2CC3=C(C2=O)C=NC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-Isoquinolin-6-yl-N~2~-[3-(methylsulfanyl)phenyl]glycinamide](/img/structure/B12898307.png)
![2-{2-[(3-Amino-1-imino-1H-isoindol-6-yl)sulfanyl]ethoxy}ethan-1-ol](/img/structure/B12898313.png)
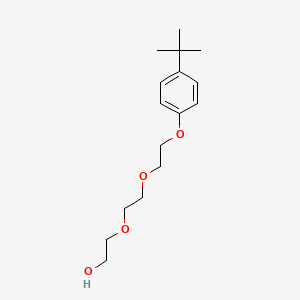
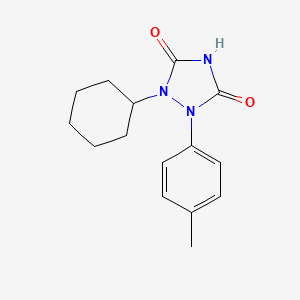
![2,7-Dichloroimidazo[1,2-c]pyrimidin-5-amine](/img/structure/B12898342.png)
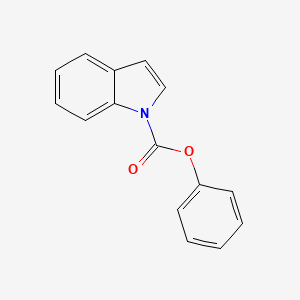
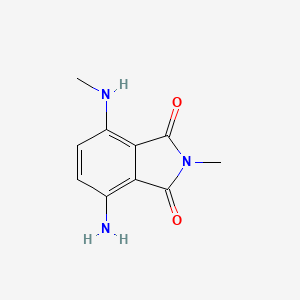
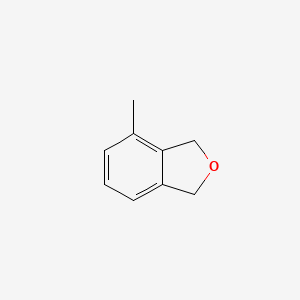
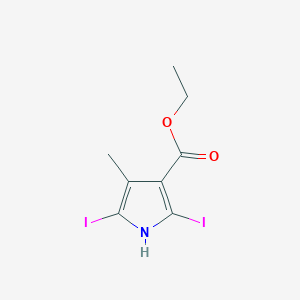
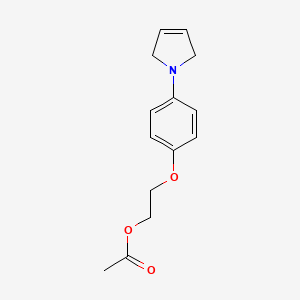
![5-Oxazolol, 4-[(3-bromo-4-hydroxyphenyl)methyl]-2-(trifluoromethyl)-](/img/structure/B12898372.png)
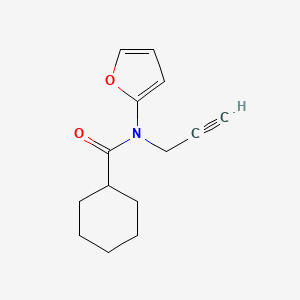
![1,2-Diphenylimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B12898382.png)

